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Compound of Interest

Compound Name: 2-Propyloctanal

Cat. No.: B15460182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Propyloctanal, a branched-chain aliphatic aldehyde. The information presented herein is
intended to support researchers in the identification, characterization, and quality control of this
compound. The data tables summarize the predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, while the experimental protocols
offer standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for 2-Propyloctanal. These
predictions are based on established principles of organic spectroscopy and data from
analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Propyloctanal (Solvent: CDCls, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
9.6-9.7 Triplet 1H
CHO)
a-proton (-
22-24 Multiplet 1H CH(CH2CH2CHs)CHO
)
Methylene protons in
1.2-1.6 Multiplet 14H octyl and propyl
chains
] Terminal methyl
0.8-1.0 Triplet 6H

protons (-CHs)

Table 2: Predicted 13C NMR Data for 2-Propyloctanal (Solvent: CDCIs)

Chemical Shift (6, ppm)

Assignment

203 - 205 Carbonyl carbon (-CHO)

50 - 55 a-carbon (-CH(CH2CHz2CHs)CHO)

20-40 Methylene carbons in octyl and propyl chains
14 Terminal methyl carbons (-CHs)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Propyloctanal (Neat)

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b15460182?utm_src=pdf-body
https://www.benchchem.com/product/b15460182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15460182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

2955 - 2850 Strong C-H stretch (alkane)

2830 - 2810 Medium C-H stretch (aldehyde)

2730 - 2710 Medium C-H stretch (aldehyde, Fermi
resonance)[1][2]

1730 - 1720 Strong C=0 stretch (aldehyde)[1][3]

1465 Medium C-H bend (methylene)

1380 Medium C-H bend (methyl)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Propyloctanal (Electron lonization - EI)

m/z Relative Intensity Assignment
170 Moderate Molecular lon [M]*
169 Low [M-H]*+
141 Moderate [M-CzHs]* (a-cleavage)
127 Moderate [M-Cs3H7]* (a-cleavage)
) [M-CsH11]* (a-cleavage of
99 High
pentyl group)
) McLafferty rearrangement
72 High
product
57 High [CaHo]*
43 High [CsHA]*
29 Moderate [CHO]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

equipment used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-Propyloctanal in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or
32) should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled sequence is typically used. A larger number of scans will be required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: As 2-Propyloctanal is a liquid, the spectrum can be obtained neat.
Apply a thin film of the sample between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. Typically, spectra are collected over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of 2-Propyloctanal in a volatile organic
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet
system, such as direct injection or through a gas chromatograph (GC-MS).

lonization: Utilize electron ionization (El) at a standard energy of 70 eV.
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+ Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of
the compound (e.g., m/z 20-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Propyloctanal.

Spectroscopic Analysis Workflow for 2-Propyloctanal
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Caption: Workflow for spectroscopic analysis of 2-Propyloctanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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